molecular formula C6H12N2O2 B12823507 cis-4-Aminomethyl-L-proline

cis-4-Aminomethyl-L-proline

Cat. No.: B12823507
M. Wt: 144.17 g/mol
InChI Key: XKVIHRYANZKLQC-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-(Aminomethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative that features a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the reductive amination of a suitable aldehyde, followed by hydrogenolysis and sulfonamide synthesis . The final step often involves the deprotection of the N-Boc group to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding steps and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(Aminomethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Often used to reduce carbonyl groups to alcohols or amines.

    Substitution: Commonly involves the replacement of a functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions vary depending on the substituent but often involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(Aminomethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-(Aminomethyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its chiral centers and functional groups make it a versatile building block in synthetic chemistry and a valuable compound in medicinal research.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c7-2-4-1-5(6(9)10)8-3-4/h4-5,8H,1-3,7H2,(H,9,10)/t4-,5+/m1/s1

InChI Key

XKVIHRYANZKLQC-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)CN

Canonical SMILES

C1C(CNC1C(=O)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.